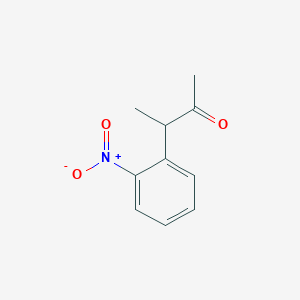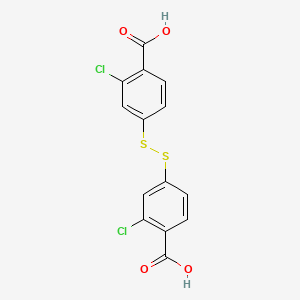
Diphenyl N-(4-anilinophenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl N-(4-anilinophenyl)phosphoramidate is a member of the phosphoramidate family, which are organophosphorus compounds characterized by the presence of a P-N bond. These compounds are of significant interest due to their wide range of applications in various fields such as medicine, agriculture, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl N-(4-anilinophenyl)phosphoramidate can be synthesized through the reaction of diphenyl phosphoryl chloride with 4-anilinophenylamine in the presence of a base such as 1,4-dimethylpiperazine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl N-(4-anilinophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into phosphoramidate amines.
Substitution: The P-N bond can be substituted with other nucleophiles to form different phosphoramidate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphoramidate amines, and various substituted phosphoramidate derivatives .
Applications De Recherche Scientifique
Diphenyl N-(4-anilinophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for protein interactions.
Industry: The compound is used in the production of flame retardants, insecticides, fungicides, and herbicides.
Mécanisme D'action
The mechanism of action of diphenyl N-(4-anilinophenyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The P-N bond plays a crucial role in these interactions, as it is involved in the formation of stable complexes with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl N-phenylphosphoramidate
- Diphenyl N,N-diphenylphosphoramidate
- Phosphoarginine
- Phosphocreatine
Uniqueness
Diphenyl N-(4-anilinophenyl)phosphoramidate is unique due to its specific structure, which includes an anilinophenyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it more effective in certain applications compared to its analogs .
Propriétés
| 86041-81-8 | |
Formule moléculaire |
C24H21N2O3P |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-N-diphenoxyphosphoryl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C24H21N2O3P/c27-30(28-23-12-6-2-7-13-23,29-24-14-8-3-9-15-24)26-22-18-16-21(17-19-22)25-20-10-4-1-5-11-20/h1-19,25H,(H,26,27) |
Clé InChI |
XQMSREWWURGQMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


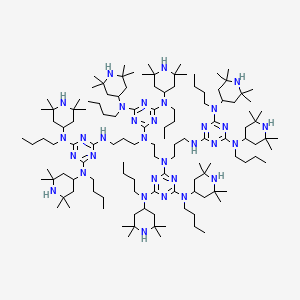
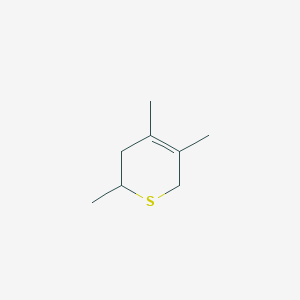

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)
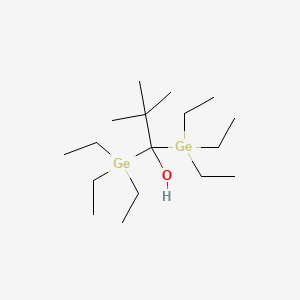
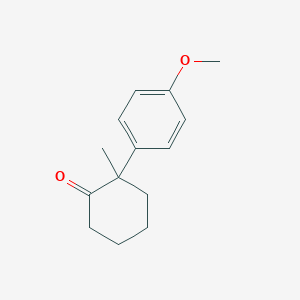
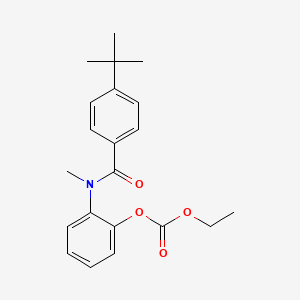
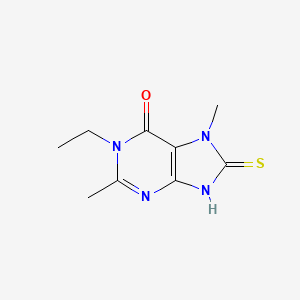
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
